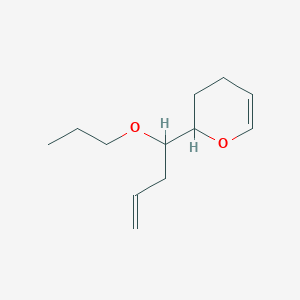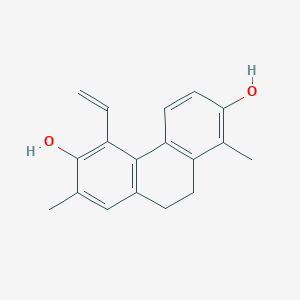
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is an organic compound with the molecular formula C18H18O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at positions 2 and 6, an ethenyl group at position 5, and methyl groups at positions 1 and 7 on the phenanthrene backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- typically involves the cyclization of stilbene derivatives under UV irradiation. This intramolecular cyclization forms the dihydrophenanthrene structure . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being performed.
Major Products
The major products formed from these reactions include quinones from oxidation, ethyl derivatives from reduction, and various ethers or esters from substitution reactions .
Aplicaciones Científicas De Investigación
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, it may interact with other receptors and enzymes, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl-: This compound has a similar structure but differs in the positions of the hydroxyl and methyl groups.
1,7-Dimethyl-5-vinyl-9,10-dihydro-2,6-phenanthrenediol: Another similar compound with variations in the positions of the functional groups.
Uniqueness
2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
144106-77-4 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
5-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H18O2/c1-4-13-17-12(9-10(2)18(13)20)5-6-14-11(3)16(19)8-7-15(14)17/h4,7-9,19-20H,1,5-6H2,2-3H3 |
Clave InChI |
ZZPAWTMRNJWXQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(CC2)C(=C(C=C3)O)C)C(=C1O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
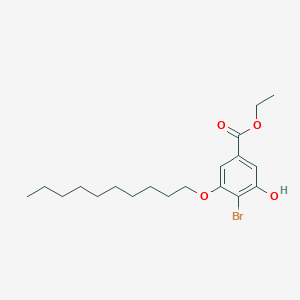

![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
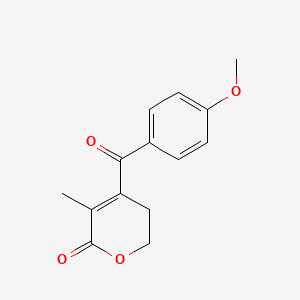
![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)
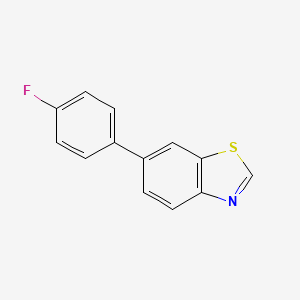
![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
